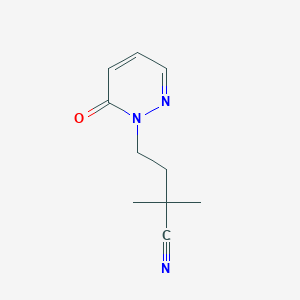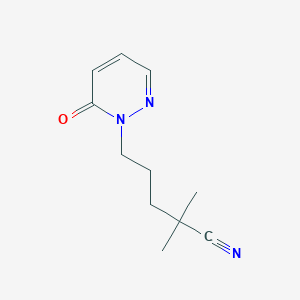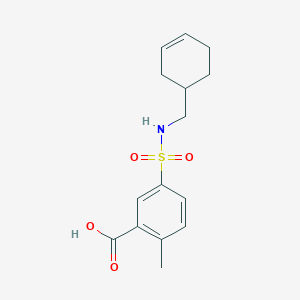
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid is a synthetic compound that belongs to the isoquinoline family. It has received significant attention from the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry.
Mécanisme D'action
The mechanism of action of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves its interaction with specific targets in the body, including enzymes and receptors. For instance, it has been shown to inhibit the activity of cyclooxygenase-2, which is involved in the production of prostaglandins, thereby reducing inflammation and pain. Additionally, it has been reported to bind to the active site of acetylcholinesterase, leading to the inhibition of its activity and subsequent increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in cognitive function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid are diverse and depend on the specific target it interacts with in the body. For instance, its inhibition of cyclooxygenase-2 leads to a reduction in the production of prostaglandins, which are involved in inflammation and pain. On the other hand, its inhibition of acetylcholinesterase leads to an increase in the levels of acetylcholine, which enhances cognitive function and memory.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid in lab experiments is its high potency and selectivity towards specific targets, which makes it a valuable tool for studying the mechanisms of action of enzymes and receptors. However, its limitations include its complex synthesis method and the need for specialized equipment and expertise to handle and store it safely.
Orientations Futures
For the use of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid include its further exploration as a potential therapeutic agent for various diseases, including inflammation, pain, and cancer. Additionally, its potential use as a tool for studying the mechanisms of action of enzymes and receptors in the body warrants further investigation. Finally, the development of more efficient and cost-effective synthesis methods for this compound could facilitate its wider use in scientific research.
Méthodes De Synthèse
The synthesis of 2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid involves the reaction of cyclopentanone with 4-chlorobenzoic acid in the presence of a base catalyst, followed by reduction of the resulting intermediate with sodium borohydride. The final product is obtained by acidification of the reaction mixture and subsequent crystallization.
Applications De Recherche Scientifique
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid has been extensively studied for its potential applications in various fields of scientific research. In medicinal chemistry, it has been shown to exhibit significant anti-inflammatory, analgesic, and antitumor activities. Moreover, it has been reported to possess potent inhibitory effects on the activity of certain enzymes, including acetylcholinesterase, tyrosinase, and cyclooxygenase-2.
Propriétés
IUPAC Name |
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c18-15(11-5-1-2-6-11)17-9-12-7-3-4-8-13(12)14(10-17)16(19)20/h3-4,7-8,11,14H,1-2,5-6,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZDHYHDNCWVNB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(C3=CC=CC=C3C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(cyclopentanecarbonyl)-3,4-dihydro-1H-isoquinoline-4-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![3-[[(2E,4E)-hexa-2,4-dienoyl]amino]-2,2,3-trimethylbutanoic acid](/img/structure/B7589851.png)
![N-[(4,5-dimethylthiophen-2-yl)methyl]cyclopropanecarboxamide](/img/structure/B7589852.png)
![2-[(1-methylimidazol-2-yl)methyl]-3,4-dihydro-1H-isoquinoline-4-carboxylic acid](/img/structure/B7589872.png)
![3-[2-(2,2,6-Trimethylmorpholin-4-yl)ethoxy]benzoic acid](/img/structure/B7589879.png)

![2-[[2-(Azepan-1-yl)-2-oxoethyl]amino]-2-methylpropanoic acid](/img/structure/B7589907.png)
![2-[1-[2-(3-Bromophenyl)acetyl]pyrrolidin-2-yl]acetic acid](/img/structure/B7589920.png)
![2-Methyl-2-[(2-propan-2-yl-1,3-thiazol-4-yl)methylamino]propanoic acid](/img/structure/B7589928.png)
![2-[(3-Methyl-1,2,4-thiadiazol-5-yl)amino]cyclohexan-1-ol](/img/structure/B7589933.png)